N-{[1-(3-methylbenzyl)-4-piperidinyl]methyl}-N'-(2-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MP-10 is a potent and selective dopamine D2 receptor antagonist that has been shown to have antipsychotic, antidepressant, anxiolytic, and analgesic effects in preclinical studies. MP-10 has a unique chemical structure that allows it to interact with multiple neurotransmitter systems in the brain, making it a promising candidate for the treatment of various neurological and psychiatric disorders.
Mechanism of Action
MP-10 acts as a potent and selective antagonist of dopamine D2 receptors, which are involved in the regulation of various physiological and behavioral processes in the brain. By blocking the activity of these receptors, MP-10 reduces the activity of the mesolimbic dopamine pathway, which is implicated in the pathophysiology of schizophrenia and other psychiatric disorders.
Biochemical and Physiological Effects:
MP-10 has been shown to have a wide range of biochemical and physiological effects in preclinical studies, including the modulation of neurotransmitter release, the regulation of gene expression, and the activation of various signaling pathways in the brain. These effects are thought to underlie the therapeutic properties of MP-10 in various neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of MP-10 is its high selectivity and potency for dopamine D2 receptors, which allows for precise modulation of this neurotransmitter system in preclinical studies. However, the complex chemical structure of MP-10 can make it difficult to synthesize and purify, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for research on MP-10, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the exploration of its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of MP-10 and its effects on other neurotransmitter systems in the brain.
Synthesis Methods
The synthesis of MP-10 involves the reaction of 1-(3-methylbenzyl)piperazine with 2-methylphenyl isocyanate in the presence of a suitable solvent and catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Scientific Research Applications
MP-10 has been extensively studied in preclinical models of various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and pain. In animal studies, MP-10 has been shown to reduce the symptoms of these disorders by modulating the activity of various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine.
properties
IUPAC Name |
1-(2-methylphenyl)-3-[[1-[(3-methylphenyl)methyl]piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-17-6-5-8-20(14-17)16-25-12-10-19(11-13-25)15-23-22(26)24-21-9-4-3-7-18(21)2/h3-9,14,19H,10-13,15-16H2,1-2H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWUOPGXHMUPEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)CNC(=O)NC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.